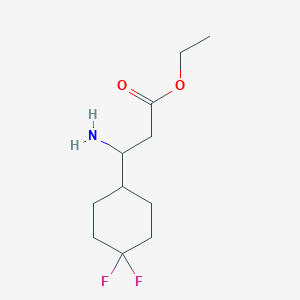

ethyl3-amino-3-(4,4-difluorocyclohexyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 235.27 g/mol . It is a clear, colorless liquid with a minimum purity of 95% . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the reaction of 4,4-difluorocyclohexanone with ethyl 3-aminopropanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to maintain product quality. The compound is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate can be compared with other similar compounds, such as:

Ethyl 2-amino-3-(4,4-difluorocyclohexyl)propanoate: Similar structure but different position of the amino group.

Ethyl butylacetylaminopropionate: Different functional groups and applications

The uniqueness of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with biomolecules, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorocyclohexyl group, which significantly influences its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : C12H16F2N2O2

- Molecular Weight : 246.27 g/mol

Research indicates that ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate interacts with various molecular targets, including enzymes and receptors. The difluorocyclohexyl moiety enhances its binding affinity to specific biomolecules, potentially leading to various pharmacological effects. Ongoing studies are investigating the precise pathways through which this compound exerts its biological effects.

Antimicrobial and Antiparasitic Effects

Preliminary studies have suggested that compounds similar to ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate exhibit antimicrobial and antiparasitic properties. For instance, related compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating potent activity in vitro .

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for determining the safety profile of new compounds. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is being evaluated for its cytotoxic effects on mammalian cell lines. The results from these studies will help establish a therapeutic index for potential clinical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate, a comparison with similar compounds is essential. Below is a summary table highlighting key differences in biological activity among these compounds.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate | TBD | Potential enzyme/receptor interaction |

| Ethyl 3-amino-3-(4-nitrophenyl)propanoate | 0.67 | Antiplasmodial activity |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | TBD | Antimicrobial properties |

Case Studies and Research Findings

- Study on Binding Affinity : A recent investigation into the binding affinity of ethyl derivatives indicated that modifications in the cyclohexane ring significantly affect their interaction with target proteins. This study provided insights into how structural variations can enhance or diminish biological activity .

- Cytotoxicity Assessment : In a controlled laboratory setting, ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate was tested against several cancer cell lines. Preliminary results suggest moderate cytotoxicity, warranting further exploration into its potential as an anticancer agent .

Properties

IUPAC Name |

ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDPVDFWEFOMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCC(CC1)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.